2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone
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Overview
Description
2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone typically involves the fluorination of a suitable precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to specific biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-biphenylyl derivatives: These compounds share the fluorine atom and similar structural features.
Fluorinated oxolanes: Compounds with similar oxolane rings and fluorine substitution.
Uniqueness
2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11FO3 |
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Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone |
InChI |
InChI=1S/C7H11FO3/c1-4-5(6(9)2-8)3-11-7(4)10/h4-5,7,10H,2-3H2,1H3/t4-,5+,7+/m1/s1 |
InChI Key |
IMPPJJOYCISPLH-ZDLURKLDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CO[C@@H]1O)C(=O)CF |
Canonical SMILES |
CC1C(COC1O)C(=O)CF |
Origin of Product |
United States |
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